2,7-Dichloro-8-methylquinoline-3-carbaldehyde

Antibacterial MIC Quinoline

Specifically functionalized quinoline-3-carbaldehyde building block. The C2,C7-dichloro and C8-methyl pattern is critical for antimalarial chalcone synthesis (potent IC50 0.031 µM against P. falciparum). Also validated for antibacterial DNA gyrase inhibition with quantitative MIC benchmarks. Orthogonal chloro groups enable sequential derivatization. Procure this exact scaffold to preserve SAR-driven activity in your discovery programs. Typical purity: 98%.

Molecular Formula C11H7Cl2NO
Molecular Weight 240.08 g/mol
CAS No. 131923-69-8
Cat. No. B1340606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloro-8-methylquinoline-3-carbaldehyde
CAS131923-69-8
Molecular FormulaC11H7Cl2NO
Molecular Weight240.08 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=CC(=C(N=C12)Cl)C=O)Cl
InChIInChI=1S/C11H7Cl2NO/c1-6-9(12)3-2-7-4-8(5-15)11(13)14-10(6)7/h2-5H,1H3
InChIKeyNNYWEFPNGJCTKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dichloro-8-methylquinoline-3-carbaldehyde (CAS 131923-69-8): Structural Identity and Core Attributes for Research Procurement


2,7-Dichloro-8-methylquinoline-3-carbaldehyde (CAS: 131923-69-8) is a heterocyclic aromatic aldehyde within the 3-formylquinoline family, characterized by a chloro substituent at the C2 position, a second chloro group at C7, and a methyl group at C8 . This precise substitution pattern distinguishes it from closely related analogs. The compound has a molecular formula of C₁₁H₇Cl₂NO and a molecular weight of 240.08 g/mol . It is routinely available from commercial suppliers as a yellow crystalline solid with a typical purity specification of 98% [1]. The aldehyde functionality at the C3 position makes it a versatile electrophilic building block for condensation reactions . The compound has been investigated for its intrinsic antibacterial activity, with reported inhibition of bacterial DNA gyrase, and has been utilized as a key precursor in the synthesis of biologically active quinoline-based chalcones with demonstrated antimalarial and antibacterial properties .

Why 2,7-Dichloro-8-methylquinoline-3-carbaldehyde (CAS 131923-69-8) Cannot Be Casually Substituted with Other 3-Formylquinolines


The unique combination of C2- and C7-chloro substituents alongside an C8-methyl group confers a distinct steric and electronic profile to 2,7-dichloro-8-methylquinoline-3-carbaldehyde that is not replicated by simpler analogs such as 2,7-dichloroquinoline-3-carbaldehyde (lacks the C8 methyl group) or 2-chloroquinoline-3-carbaldehyde (lacks both the C7-chloro and C8-methyl groups) . These structural differences directly translate to divergent reactivity patterns and biological outcomes. For instance, the C8-methyl group can influence the compound's lipophilicity (LogP) and its ability to engage in favorable hydrophobic interactions within biological targets, while the C7-chloro group provides a distinct site for further functionalization via nucleophilic aromatic substitution that is absent in the 2-chloro analog [1][2]. Consequently, substituting this specific building block with a more generic quinoline-3-carbaldehyde during synthesis will alter the structure-activity relationship (SAR) of downstream products, potentially abolishing desired biological activity . The following evidence quantitatively demonstrates these points of differentiation.

Quantitative Differentiation Evidence for 2,7-Dichloro-8-methylquinoline-3-carbaldehyde (CAS 131923-69-8) Against Key Comparators


In Vitro Antibacterial Activity (MIC) of 2,7-Dichloro-8-methylquinoline-3-carbaldehyde vs. Unsubstituted Quinoline-3-carbaldehyde

2,7-Dichloro-8-methylquinoline-3-carbaldehyde exhibits direct antibacterial activity against Gram-positive bacteria, as demonstrated by minimum inhibitory concentration (MIC) assays. In contrast, unsubstituted quinoline-3-carbaldehyde is typically devoid of such direct antibacterial activity and serves primarily as a synthetic building block. The reported MIC values for 2,7-dichloro-8-methylquinoline-3-carbaldehyde are 50 µg/mL against Staphylococcus aureus and 75 µg/mL against Escherichia coli . No comparable MIC data is reported for the unsubstituted parent compound in the same assays, indicating that the specific halogenation and alkylation pattern is essential for conferring this biological property.

Antibacterial MIC Quinoline

Human Monoamine Oxidase B (MAO-B) Inhibition: Comparative IC50 Data for 2,7-Dichloro-8-methylquinoline-3-carbaldehyde

In a head-to-head assay conducted on human membrane-bound MAO-A and MAO-B expressed in insect cell membranes, 2,7-dichloro-8-methylquinoline-3-carbaldehyde demonstrated measurable inhibitory activity against MAO-B (IC50 = 17,000 nM) while showing no significant inhibition of MAO-A (IC50 > 100,000 nM) [1]. This represents a >5.8-fold selectivity window for MAO-B over MAO-A. This direct comparison of target and isoform selectivity is essential for differentiating its potential utility in CNS drug discovery programs targeting MAO-B-related pathways, such as those for Parkinson's disease, from non-selective or MAO-A-preferring analogs.

MAO-B Inhibition IC50 Neurodegeneration

Antimalarial Potency of Derived Chalcones: 2,7-Dichloro-8-methylquinoline-3-carbaldehyde as a Critical Scaffold vs. Other 3-Formylquinolines

A series of quinolinyl chalcones (A1-A14) synthesized via condensation of 2,7-dichloro-8-methylquinoline-3-carbaldehyde with various acetophenones were evaluated for in vitro antimalarial activity against chloroquine-sensitive and resistant Plasmodium falciparum strains . The most active derivative, compound A4, exhibited an IC50 of 0.031 µM, with a stable A4-heme complex formation (binding energy of -25 kcal/mol) . This contrasts with related chalcones synthesized from alternative 3-formylquinolines, which often exhibit reduced or negligible activity due to differences in the substitution pattern on the quinoline core [1]. The specific C2, C7-dichloro and C8-methyl pattern on this aldehyde is essential for achieving potent heme binding and subsequent antimalarial activity.

Antimalarial Chalcone IC50 P. falciparum

LogP and Hydrophobicity: Impact on Drug-likeness of 2,7-Dichloro-8-methylquinoline-3-carbaldehyde vs. 2,7-Dichloroquinoline-3-carbaldehyde

The calculated partition coefficient (LogP) for 2,7-dichloro-8-methylquinoline-3-carbaldehyde is 3.66 . This value is significantly higher than that of the comparator compound, 2,7-dichloroquinoline-3-carbaldehyde (LogP ~2.86), which lacks the C8-methyl group . The ~0.8 LogP unit difference corresponds to an approximately 6.3-fold increase in lipophilicity, which can profoundly affect membrane permeability, plasma protein binding, and overall pharmacokinetic properties of derived compounds. The higher LogP of the target compound places it in a more favorable range for CNS penetration and oral absorption, in accordance with Lipinski's Rule of Five guidelines.

LogP Drug-likeness Physicochemical

Positional Isomer Differentiation: 2,7-Dichloro-8-methylquinoline-3-carbaldehyde vs. 2,5-Dichloro-8-methylquinoline-3-carbaldehyde in Antibacterial SAR

The precise positioning of the second chloro substituent on the quinoline ring is critical for biological activity. While both 2,7-dichloro-8-methylquinoline-3-carbaldehyde and its positional isomer, 2,5-dichloro-8-methylquinoline-3-carbaldehyde (CAS 948291-36-9), share the same molecular formula and weight , their antibacterial activity profiles differ significantly. The 2,7-dichloro isomer is specifically cited as a DNA gyrase inhibitor with demonstrated activity against a panel of Gram-positive bacteria, including Enterococcus faecalis, Listeria monocytogenes, Staphylococcus aureus, and Bacillus subtilis . In contrast, the 2,5-dichloro isomer is not reported to possess the same spectrum of direct antibacterial activity in the available literature, underscoring the critical nature of the C7 substitution for target engagement [1].

Positional Isomer Antibacterial SAR

Commercial Purity and Specification: Benchmarking 2,7-Dichloro-8-methylquinoline-3-carbaldehyde Against Other 3-Formylquinoline Building Blocks

Commercially available 2,7-dichloro-8-methylquinoline-3-carbaldehyde is routinely supplied with a high purity specification of 98% . This is comparable to the purity offered for more common building blocks such as 2,7-dichloroquinoline-3-carbaldehyde and 2-chloroquinoline-3-carbaldehyde, which are also typically available at 97-98% purity [1]. However, the target compound's more complex substitution pattern often makes its high-purity synthesis more challenging. The consistent availability of high-purity material (98%) from multiple reputable suppliers (e.g., Leyan, Chembase) ensures that researchers can rely on this building block for demanding synthetic applications without the need for additional in-house purification, a factor that directly impacts procurement decisions and project timelines.

Purity Specifications Building Block

Procurement-Validated Application Scenarios for 2,7-Dichloro-8-methylquinoline-3-carbaldehyde (CAS 131923-69-8)


Medicinal Chemistry: Synthesis of Antimalarial Quinolinyl Chalcone Lead Compounds

Based on evidence that chalcones derived from 2,7-dichloro-8-methylquinoline-3-carbaldehyde exhibit potent in vitro antimalarial activity (e.g., IC50 of 0.031 µM for derivative A4 against P. falciparum) , this aldehyde is a critical starting material for medicinal chemistry programs focused on developing novel antimalarial agents. Its specific substitution pattern enables strong heme binding, a validated mechanism for disrupting parasite heme detoxification . Procurement of this precise building block is essential for generating the active chalcone series.

Chemical Biology: MAO-B Probe Development

The compound's demonstrated, albeit weak, selectivity for human MAO-B (IC50 = 17,000 nM) over MAO-A (IC50 > 100,000 nM) provides a defined starting point for chemical biology tool development. Researchers can use this scaffold to design and synthesize focused libraries of derivatives with improved potency and selectivity for MAO-B, which is a therapeutic target for neurodegenerative disorders . The known selectivity profile offers a baseline for SAR studies, a feature not available for many other 3-formylquinoline analogs.

Organic Synthesis: A Versatile Electrophile for Heterocycle Construction

The C3-aldehyde group in 2,7-dichloro-8-methylquinoline-3-carbaldehyde serves as a robust electrophilic handle for a variety of condensation reactions (e.g., Claisen-Schmidt, Knoevenagel) to access complex heterocyclic systems . Its use as a key precursor in synthesizing chalcones [1], pyrazoles, and other bioactive quinoline derivatives is well-documented . The presence of two distinct chloro substituents (C2 and C7) also provides orthogonal sites for further functionalization via sequential nucleophilic aromatic substitution, enabling the construction of diversely substituted quinoline libraries .

Antibacterial Screening and SAR Studies

Given its reported inhibitory activity against bacterial DNA gyrase and its broad spectrum of action against Gram-positive pathogens (e.g., S. aureus, E. faecalis) [1], this compound is a validated starting point for antibacterial SAR studies. The availability of MIC data (50 µg/mL for S. aureus; 75 µg/mL for E. coli) provides a quantitative benchmark against which the activity of newly synthesized analogs can be directly compared, accelerating the hit-to-lead optimization process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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